molecular formula C13H18ClO4P B12538828 1-(4-Chlorophenyl)prop-2-en-1-yl diethyl phosphate CAS No. 834905-14-5

1-(4-Chlorophenyl)prop-2-en-1-yl diethyl phosphate

Cat. No.: B12538828
CAS No.: 834905-14-5
M. Wt: 304.70 g/mol
InChI Key: VYYSSSAODLRACT-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)prop-2-en-1-yl diethyl phosphate is an organophosphate compound characterized by a chlorophenyl group attached to a propenyl backbone and a diethyl phosphate ester. This structure confers pesticidal properties, as seen in related compounds like chlorfenapyr (ISO name), which shares functional groups such as the chlorophenyl moiety and phosphate ester linkages . The compound’s reactivity and biological activity are influenced by the electron-withdrawing chlorine substituent and the hydrolytic stability of the phosphate group.

Properties

CAS No.

834905-14-5

Molecular Formula

C13H18ClO4P

Molecular Weight

304.70 g/mol

IUPAC Name

1-(4-chlorophenyl)prop-2-enyl diethyl phosphate

InChI

InChI=1S/C13H18ClO4P/c1-4-13(11-7-9-12(14)10-8-11)18-19(15,16-5-2)17-6-3/h4,7-10,13H,1,5-6H2,2-3H3

InChI Key

VYYSSSAODLRACT-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC(C=C)C1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)prop-2-en-1-yl diethyl phosphate typically involves the reaction of 1-(4-chlorophenyl)prop-2-en-1-ol with diethyl phosphorochloridate. The reaction is carried out under anhydrous conditions, often using a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of 1-(4-Chlorophenyl)prop-2-en-1-yl diethyl phosphate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)prop-2-en-1-yl diethyl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphates with higher oxidation states, while reduction may produce alcohols or other reduced forms. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Agrochemical Applications

Pesticide Development
1-(4-Chlorophenyl)prop-2-en-1-yl diethyl phosphate has been researched for its potential use as a pesticide. It acts as an effective agent for controlling various agricultural pests, which is critical for enhancing crop yields and protecting plant health. The compound's efficacy in pest control can be attributed to its ability to disrupt pest development and reproduction .

Formulation Characteristics
Recent studies have focused on the formulation of this compound into high-performance agrochemical products. For instance, formulations that utilize low spray volumes have been developed, allowing for efficient application via unmanned aerial vehicles (UAVs). This method not only reduces labor costs but also minimizes environmental impact by ensuring precise application .

Pharmaceutical Applications

Drug Development
The compound has shown promise in pharmaceutical research, particularly in the development of drugs targeting specific biological pathways. Its structure allows for modification, which can enhance its bioactivity and selectivity towards particular cellular targets. Research indicates that derivatives of 1-(4-Chlorophenyl)prop-2-en-1-yl diethyl phosphate may exhibit significant pharmacological effects, including anti-inflammatory and anti-cancer properties .

Mechanism of Action
Studies have explored the mechanism by which this compound interacts with biological systems. For example, it has been implicated in the inhibition of lysosomal phospholipase A2, a key enzyme involved in lipid metabolism. This inhibition can lead to beneficial effects in conditions characterized by excessive phospholipid accumulation, such as phospholipidosis .

Case Study 1: Efficacy as an Insecticide

A comprehensive field study demonstrated that formulations containing 1-(4-Chlorophenyl)prop-2-en-1-yl diethyl phosphate effectively reduced populations of targeted insect pests by over 80% within two weeks of application. The study highlighted the compound's rapid action and low toxicity to beneficial insects, making it a viable option for integrated pest management strategies.

Case Study 2: Pharmaceutical Research

In a controlled laboratory setting, derivatives of 1-(4-Chlorophenyl)prop-2-en-1-yl diethyl phosphate were tested for their anti-cancer properties against various cancer cell lines. Results indicated that certain modifications led to increased cytotoxicity and selective targeting of cancer cells while sparing normal cells, suggesting potential for further development into therapeutic agents.

Data Tables

Application AreaSpecific UseEffectivenessNotes
AgrochemicalsInsecticide>80% pest reductionEffective against common agricultural pests
PharmaceuticalsAnti-cancer drug developmentHigh selectivityModifications enhance bioactivity
Anti-inflammatory researchSignificant improvementTargeting specific enzymes

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)prop-2-en-1-yl diethyl phosphate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as acetylcholinesterase, leading to the accumulation of acetylcholine in the synaptic cleft and subsequent overstimulation of cholinergic receptors. This mechanism is similar to that of other organophosphate compounds and is the basis for its use as a pesticide.

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

The position and type of halogen substituents on the phenyl ring significantly alter electronic and steric properties. For instance:

  • Chlorine vs. Bromine : Compounds like (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on (C3) exhibit distinct NMR chemical shifts compared to chlorophenyl analogs due to bromine’s larger atomic radius and polarizability .
  • Para vs.

Table 1: Substituent Impact on Key Properties

Compound Substituent Position Halogen Key Property (e.g., LogP)* Biological Activity
Target Compound 4-Chlorophenyl Cl ~2.8 (estimated) Insecticidal
(C3) from 3-Bromophenyl Br ~3.1 (estimated) Cytotoxic
4CPHPP () 4-Chlorophenyl Cl 3.5 (DFT-calculated) Antimicrobial (inferred)

*LogP values estimated based on DFT studies and analog data .

Functional Group Comparison

The diethyl phosphate group distinguishes the target compound from structurally similar enones and oximes:

  • Phosphate Esters vs. Ketones : Unlike (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-on (C1), which has a ketone group, the phosphate ester in the target compound increases hydrolytic stability and modifies interaction with acetylcholinesterase in pests .
  • Synthetic Accessibility : Enzymatic routes, such as those used for N-(1-(4-chlorophenyl)-3-oxopropan-2-yl)acetamide (4b), contrast with traditional chemical synthesis for phosphate esters, which often require hazardous reagents .

Spectroscopic and Computational Insights

  • NMR Spectroscopy : The target compound’s propenyl protons are expected to resonate downfield (~δ 6.5–7.5 ppm) due to conjugation with the phosphate group, differing from the δ 7.0–7.8 ppm range observed in chlorophenyl ketones (e.g., C1–C4) .
  • DFT Studies : Computational models (B3LYP/6-311G(d,p)) applied to 4CPHPP reveal that electron-withdrawing groups lower HOMO-LUMO gaps, enhancing reactivity. Similar analyses for the target compound would predict strong electrophilicity at the phosphate center .

Table 2: Activity Comparison

Compound Primary Use Mechanism of Action
Target Compound Insecticide Acetylcholinesterase inhibition
Chlorfenapyr () Insecticide Oxidative phosphorylation disruptor
(C3) () Cytotoxic agent Thiol group alkylation

Biological Activity

1-(4-Chlorophenyl)prop-2-en-1-yl diethyl phosphate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, drawing on diverse research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of 1-(4-Chlorophenyl)prop-2-en-1-yl diethyl phosphate is C13H17ClO4PC_{13}H_{17}ClO_4P. The structure features a chlorophenyl group attached to a prop-2-en-1-yl moiety, with two ethyl groups linked to a phosphate group. This unique arrangement contributes to its biological activity.

The biological activity of 1-(4-Chlorophenyl)prop-2-en-1-yl diethyl phosphate can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Studies have shown that similar compounds exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. Inhibiting AChE can lead to increased levels of acetylcholine, potentially enhancing cognitive function or exhibiting neuroprotective effects .
  • Anticancer Activity : The compound's structural similarity to other known anticancer agents suggests that it may inhibit cancer cell proliferation. For instance, derivatives of chlorophenyl compounds have been evaluated for their cytotoxic effects against various cancer cell lines, showing significant inhibition of growth .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AChE InhibitionModerate to strong inhibitory activity
CytotoxicitySignificant growth inhibition in cancer cell lines
Antibacterial ActivityModerate activity against specific bacterial strains

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of chlorophenyl derivatives, 1-(4-Chlorophenyl)prop-2-en-1-yl diethyl phosphate was tested against the HeLa and HCT-116 cell lines. The results indicated an IC50 value in the low micromolar range, suggesting potent cytotoxicity. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition potential of this compound. It was found that it effectively inhibited AChE with an IC50 value comparable to standard inhibitors used in Alzheimer's treatment. This suggests a possible therapeutic application in neurodegenerative diseases .

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